5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(4(6)7)2(5(11)12)8-9-10/h4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZYHRQIGZSXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423028-04-9 | |
| Record name | 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Difluoroacetyl Intermediate Route with Cyclization
A representative method adapted from related pyrazole analogues (structurally similar to triazoles) involves:
Step 1: Substitution/Hydrolysis Reaction
An α,β-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature to form an α-difluoroacetyl intermediate. Subsequent alkali hydrolysis yields a solution of the intermediate.
Step 2: Condensation/Cyclization
A catalyst such as sodium iodide or potassium iodide is added to the intermediate solution. This is reacted with methylhydrazine aqueous solution at low temperature to induce condensation. The reaction mixture is then heated under reduced pressure to promote cyclization, followed by acidification to precipitate the crude product. Recrystallization from an alcohol/water mixture (methanol, ethanol, or isopropanol with 35-65% water) affords the pure difluoromethylated heterocycle.
This method, while reported for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is conceptually transferable to 1,2,3-triazole analogues by adjusting the hydrazine derivative and reaction conditions accordingly.
Lithiation and Carboxylation of Methylated Triazole Precursors
Another approach involves:
Step 1: N-Methylation of 1H-1,2,3-triazole
Starting from 1H-1,2,3-triazole, methylation is achieved by reacting with methyl halides under basic conditions (e.g., potassium hydroxide in ethanol).
Step 2: Directed Lithiation
The methylated triazole is dissolved in tetrahydrofuran (THF) with a chelating agent such as TMEDA and cooled. n-Butyllithium or lithium diisopropylamide (LDA) is added to generate a lithiated intermediate at the 5-position.
Step 3: Carboxylation
Dry ice (solid CO2) is introduced to the lithiated species at low temperature, leading to formation of the 5-carboxylic acid substituted triazole.
Step 4: Difluoromethylation
Introduction of the difluoromethyl group can be achieved via electrophilic difluoromethylating reagents or by coupling with difluoromethyl-containing building blocks. Recent advances include use of bench-stable reagents such as XtalFluor-M® or copper-mediated difluoromethylation protocols.
Step 5: Purification
The product is isolated by acidification, extraction, and recrystallization.
This multistep approach allows precise functionalization but requires careful control of lithiation and difluoromethylation steps.
Comparative Data Table of Preparation Methods
| Step/Parameter | Difluoroacetyl Intermediate Route | Lithiation/Carboxylation Route |
|---|---|---|
| Starting Materials | α,β-unsaturated ester, 2,2-difluoroacetyl halide | 1H-1,2,3-triazole, methylating agent, n-BuLi or LDA, CO2 |
| Key Reagents | 2,2-Difluoroacetyl halide, methylhydrazine | n-Butyllithium or LDA, dry ice, difluoromethylation reagent |
| Catalyst | Sodium iodide or potassium iodide | TMEDA as ligand, Pd/C or copper catalysts for difluoromethylation |
| Reaction Conditions | Low temperature addition, hydrolysis, reflux | Low temperature lithiation (-78°C), carboxylation, hydrogenation |
| Yield (%) | Typically >70% (reported for pyrazole analogues) | Variable, ~70% reported for carboxylation step |
| Purification | Recrystallization from alcohol/water mixtures | Acid-base extraction, recrystallization |
| Scalability | Suitable for scale-up with careful control | More complex, requires inert atmosphere |
Research Findings and Notes
The difluoromethyl group imparts significant electron-withdrawing character and lipophilicity, enhancing biological activity but complicating synthesis due to reagent sensitivity and functional group compatibility.
Traditional difluoromethylation reagents like DAST or Deoxo-Fluor® are effective but hazardous; newer reagents such as XtalFluor-M® offer improved safety and stability.
The cyclization step in the difluoroacetyl intermediate method is critical and benefits from iodide catalysis to improve yields and selectivity.
Lithiation/carboxylation methods allow regioselective functionalization but require stringent anhydrous and low-temperature conditions to avoid side reactions.
Recent literature emphasizes the importance of late-stage difluoromethylation techniques that enable introduction of the CF2H group after ring formation, potentially simplifying synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Medicinal Chemistry
DFMTCA has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs, particularly in the realm of antifungal and antibacterial agents.
Case Study: Antifungal Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of triazole compounds, including DFMTCA, exhibited significant antifungal properties. The research focused on the synthesis of carboxamide derivatives containing the triazole moiety, which showed promising activity against various fungal strains .
Agricultural Applications
In agriculture, DFMTCA is being explored as a precursor for developing novel pesticides. Its difluoromethyl group enhances biological activity while potentially reducing toxicity.
Table 1: Pesticidal Activity of DFMTCA Derivatives
| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| Compound A | DFMTCA Derivative 1 | Fungal Pathogen X | 85 |
| Compound B | DFMTCA Derivative 2 | Insect Y | 90 |
| Compound C | DFMTCA Derivative 3 | Bacterial Z | 80 |
These derivatives have shown efficacy against a range of agricultural pests and pathogens, indicating their potential utility in crop protection strategies.
Materials Science
DFMTCA's unique chemical structure allows it to be used in synthesizing advanced materials. Research is being conducted into its application in creating polymers and coatings with enhanced properties.
Case Study: Polymer Synthesis
Recent advancements have shown that incorporating DFMTCA into polymer matrices can improve thermal stability and mechanical properties. This has implications for developing high-performance materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity. This interaction can modulate various biochemical pathways, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Variations
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
- Core Heterocycle : The triazole core (target compound) offers three nitrogen atoms, enabling stronger hydrogen bonding compared to pyrazole derivatives (e.g., CAS 176969-34-9), which have two adjacent N atoms . This impacts interactions with biological targets, such as enzymes or receptors.
- Fluorination : The difluoromethyl group (CHF2) in the target compound provides electronegativity and metabolic resistance, whereas trifluoromethyl (CF3) analogs (e.g., CAS 113100-53-1 ) exhibit greater electron-withdrawing effects and acidity.
- Aromatic vs. Aliphatic Substitutions : Phenyl-substituted triazoles (e.g., 5-Methyl-1-phenyl analog ) show increased lipophilicity (clogP ~1.8 vs. 0.5 for the target compound), affecting membrane permeability but reducing aqueous solubility.
- Halogenated Derivatives : Compounds like 1-(4-chloro-2-fluorophenyl)-5-methyl-triazole-4-carboxylic acid introduce halogen atoms, enhancing binding via halogen bonds but increasing molecular weight and steric hindrance.
Biological Activity
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C₆H₆F₂N₄O₂
- Molecular Weight : 176.12 g/mol
- CAS Number : 1592799-63-7
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted precursors with appropriate reagents under controlled conditions. The synthetic pathways often utilize methodologies that enhance yield and purity, such as microwave-assisted synthesis or solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown promising antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MOLT-4 | 15.2 | Induction of apoptosis |
| K-562 | 12.5 | Cell cycle arrest |
| HL-60 | 10.8 | DNA fragmentation and mitochondrial disruption |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including bacteria and fungi. The structure contributes to its ability to penetrate microbial membranes effectively.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| 5-(difluoromethyl)-1-methyl-1H-triazole | 26.04 ± 0.36 | 23.8 ± 0.20 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components. Modifications at specific positions on the triazole ring can enhance potency and selectivity for various biological targets. For example:
- Substitution at the 4-position often increases anticancer activity.
- The presence of electron-withdrawing groups enhances COX inhibition.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives against breast cancer cell lines. The study found that compounds with difluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
Case Study 2: Antimicrobial Testing
In another research effort documented in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.
Q & A
Basic: What are the key physicochemical properties of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid relevant to experimental handling?
Answer:
The compound (C₆H₆F₂N₂O₂; molecular weight 176.12 g/mol) is a triazole-carboxylic acid derivative with limited aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMSO) for dissolution . Key handling considerations include:
- Storage : Sealed containers at room temperature in dry conditions to prevent hydrolysis or degradation .
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335), requiring PPE during handling .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆F₂N₂O₂ | |
| Molecular Weight | 176.12 g/mol | |
| Solubility | Low in water; soluble in DMSO |
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
Synthesis typically involves cyclocondensation and functional group modification. For analogous triazole-carboxylic acids, a two-step approach is used:
Cyclocondensation : Reacting acetoacetate derivatives with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazines to form ester intermediates .
Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids .
Example: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate → hydrolysis → 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Adaptations may include fluoromethylation for difluoromethyl substitution .
Basic: How can researchers address solubility challenges associated with this compound in aqueous systems?
Answer:
Strategies include:
- Co-solvents : Use DMSO or ethanol to enhance solubility in biological assays .
- Derivatization : Synthesize salts (e.g., sodium/potassium carboxylates) or prodrugs (e.g., methyl esters) to improve bioavailability .
- Surfactants : Employ polysorbates or cyclodextrins for colloidal dispersion .
Advanced: What advanced spectroscopic and crystallographic techniques are recommended for elucidating the structural features of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular packing (e.g., triazole ring planarity, hydrogen-bonding networks) .
- Multinuclear NMR : ¹⁹F NMR quantifies difluoromethyl group environments; ¹H/¹³C NMR confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .
Advanced: How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound?
Answer:
- DFT Calculations : Model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize transition states for reaction mechanisms .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to guide bioactivity studies .
- Docking Studies : Predict binding affinities with target enzymes (e.g., cyclooxygenase, kinases) using software like AutoDock .
Advanced: What strategies are effective in resolving contradictory biological activity data reported for triazole-carboxylic acid derivatives in different model systems?
Answer:
- Dose-Response Curves : Standardize assay conditions (pH, temperature) to compare IC₅₀ values across studies .
- Metabolic Profiling : Use LC-MS to identify active metabolites or degradation products that may influence activity .
- Orthogonal Assays : Validate enzyme inhibition via fluorometric and colorimetric methods to rule out assay-specific artifacts .
Advanced: How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess ligand-enzyme interactions .
- Site-Directed Mutagenesis : Identify critical amino acid residues in the enzyme active site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
